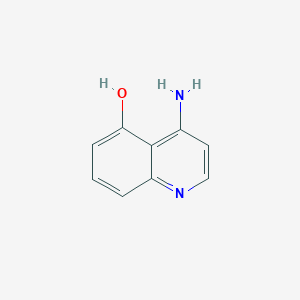

4-Aminoquinolin-5-ol

説明

Structure

3D Structure

特性

分子式 |

C9H8N2O |

|---|---|

分子量 |

160.17 g/mol |

IUPAC名 |

4-aminoquinolin-5-ol |

InChI |

InChI=1S/C9H8N2O/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H,(H2,10,11) |

InChIキー |

YFKRVRQAPNWBOL-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)N |

製品の起源 |

United States |

Synthetic Methodologies for 4 Aminoquinolin 5 Ol and Its Analogues

Classical and Conventional Synthetic Routes to 4-Aminoquinolines

Traditional methods for synthesizing the 4-aminoquinoline (B48711) core have been well-established for over a century and are still widely employed. These routes often involve multi-step processes, including nucleophilic substitutions and historic named reactions that build the quinoline (B57606) ring system from simpler precursors.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Quinolines

The most prevalent method for preparing 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This approach typically involves the direct coupling of a 4-chloroquinoline (B167314) derivative with a suitable amine. The carbon at the 4-position of the quinoline ring is attacked by the amine nucleophile, leading to the displacement of the chlorine atom as a leaving group. nih.govmdpi.com This strategy is highly versatile and has been adapted into several protocols using conventional heating.

Key conventional SNAr strategies include:

Direct Coupling: This involves reacting a 4-chloroquinoline with an alkylamine in a solvent like alcohol or DMF at high temperatures (above 120°C) for extended periods (over 24 hours). This method is more effective for alkylamines than for anilines. nih.gov

Base-Mediated Coupling: The addition of a base, such as triethylamine (B128534) or potassium carbonate, can improve reaction yields and broaden the scope of applicable alkylamines. nih.govnih.gov

Acid Catalysis: For incorporating anilines, a catalytic amount of a Brønsted acid (like hydrochloric acid) or a Lewis acid facilitates the reaction with high yields. However, this method is not suitable for alkylamines, which can be protonated by the acid. nih.gov

Aniline (B41778) Hydrochlorhydrate: Using aniline hydrochlorhydrate directly as the reactant with 4-chloroquinolines has been shown to produce good yields, typically between 70% and 80%. nih.gov

Neat Conditions: Some syntheses are performed without a solvent ("neat"), where an excess of the amine reactant also serves as the solvent, often requiring high temperatures. nih.govplos.org

Table 1: Comparison of Conventional SNAr Protocols for 4-Aminoquinoline Synthesis

| Protocol | Reactants | Conditions | Typical Yields | Applicability Notes |

|---|---|---|---|---|

| Direct Coupling | 4-Chloroquinoline, Alkylamine | Alcohol/DMF, >120°C, >24h | Moderate | Better for secondary dialkylamines than primary alkylamines. nih.gov |

| Base-Mediated | 4-Chloroquinoline, Alkylamine | Triethylamine or K₂CO₃ | Improved | Broadens scope of alkylamines; poor yields with anilines. nih.gov |

| Acid-Catalyzed | 4-Chloroquinoline, Aniline | Catalytic HCl or Lewis Acid | High | Effective for anilines; not suitable for alkylamines. nih.gov |

| Aniline Salt | 4-Chloroquinoline, Aniline HCl | Heating | 70-80% | A specific method for aniline incorporation. nih.gov |

| Neat Reaction | 4-Chloroquinoline, Amine | Excess amine as solvent, Heat | Variable | Simplifies procedure by omitting a separate solvent. nih.gov |

Condensation and Cyclization Reactions (e.g., Friedländer, Conrad-Limpach, Pfitzinger, Skraup)

Several classical named reactions provide pathways to the quinoline core through the condensation and subsequent cyclization of aromatic precursors. These methods build the heterocyclic ring system from the ground up.

Friedländer Synthesis: This reaction involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone), followed by cyclodehydration to form the quinoline ring. wikipedia.orgorganicreactions.orgorganic-chemistry.org

Conrad-Limpach Synthesis: This method is used to prepare 4-hydroxyquinolines (which can be subsequently converted to 4-aminoquinolines) by condensing an aniline with a β-ketoester. synarchive.comwikipedia.org The process involves the formation of an enamine intermediate, which then undergoes thermal cyclization at high temperatures (around 250°C) in a high-boiling inert solvent like mineral oil to yield the 4-quinolone product. wikipedia.orgnih.gov

Pfitzinger Reaction: In this reaction, isatin (B1672199) or its derivatives are treated with a base and a carbonyl compound to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine that cyclizes and dehydrates. wikipedia.org

Skraup Synthesis: This is a classic, though often vigorous, reaction for synthesizing quinolines. wikipedia.org It involves heating an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid). wikipedia.orgorganicreactions.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a series of reactions with the aniline to build the quinoline ring. organicreactions.org

Table 2: Overview of Classical Condensation and Cyclization Reactions

| Reaction Name | Key Precursors | Product Type | Key Features |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene ketone | Substituted Quinoline | Versatile acid or base-catalyzed cyclocondensation. wikipedia.orgorganic-chemistry.org |

| Conrad-Limpach | Aniline + β-Ketoester | 4-Hydroxyquinoline | Requires high temperatures for thermal cyclization. synarchive.comwikipedia.org |

| Pfitzinger | Isatin + Carbonyl Compound + Base | Quinoline-4-carboxylic acid | Builds the quinoline ring from an isatin core. wikipedia.orgresearchgate.net |

| Skraup | Aromatic Amine + Glycerol + H₂SO₄ + Oxidizing Agent | Quinoline | A classic but often harsh and exothermic method. wikipedia.orgorganicreactions.org |

Amination Reactions via Ammonium (B1175870) Acetate

While direct SNAr with amines is more common, amination can also be achieved using a source of ammonia. The Hartwig-Buchwald coupling provides a modern example, where a 4-haloquinoline can be aminated using formamide (B127407) as an in situ source of ammonia, catalyzed by copper(I) iodide. nih.govresearchgate.net This protocol allows for the introduction of an unsubstituted amino group at the 4-position of the quinoline core. nih.gov

Modern and Green Chemistry Approaches in 4-Aminoquinoline Synthesis

In recent years, synthetic chemistry has shifted towards more efficient and environmentally friendly methods. Green chemistry approaches, such as microwave and ultrasound assistance, have been successfully applied to the synthesis of 4-aminoquinolines, offering significant advantages over conventional methods.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 4-aminoquinolines. acs.org This technique significantly reduces reaction times and often improves yields compared to conventional heating. nih.gov In the context of SNAr reactions, 4,7-dichloroquinoline (B193633) can be reacted with a variety of primary and secondary alkylamines, anilines, and other amino-heterocycles under microwave conditions. nih.gov These reactions are typically complete in 20-30 minutes at temperatures of 140°C or 180°C, yielding the desired 4-aminoquinoline products in good to excellent yields (80–95%). nih.govresearchgate.net The choice of solvent is crucial, with DMSO often being more effective than ethanol (B145695) or acetonitrile. nih.gov

Ultrasound-Assisted Synthetic Methods

Ultrasound-assisted synthesis is another green chemistry technique that enhances reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov This method has been successfully used to prepare a range of 4-aminoquinolines from 4,7-dichloroquinolines and various nucleophiles, including benzene-1,2-diamines and semicarbazides. nih.gov The application of ultrasound typically results in good to excellent yields (78–81%) and represents an efficient alternative to traditional heating methods. nih.gov

Table 3: Comparison of Modern Synthetic Approaches

| Technique | Typical Conditions | Reaction Time | Yields | Advantages |

|---|---|---|---|---|

| Microwave-Assisted | DMSO, 140-180°C | 20-30 minutes | 80-95% | Rapid heating, shorter reaction times, improved yields. nih.govresearchgate.net |

| Ultrasound-Assisted | Sonication | Variable | 78-81% | Enhanced reaction rates via acoustic cavitation, energy efficiency. nih.gov |

Transition Metal-Catalyzed Cyclizations and Cross-Coupling Reactions (e.g., Palladium-catalyzed dehydrogenative aromatization)

Transition metals, particularly palladium and copper, play a pivotal role in the synthesis of 4-aminoquinolines. These catalysts facilitate key bond-forming events, leading to the desired heterocyclic core with high efficiency.

A significant advancement in this area is the use of a synergistic Pd/Cu catalysis system for the aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org This method provides an atom- and step-economic route to 4-aminoquinolines, avoiding the use of hazardous reagents. The reaction couples 2,3-dihydroquinolin-4(1H)-ones with a variety of aromatic and aliphatic amines. organic-chemistry.orgnih.gov The presence of an acidic solvent like pivalic acid is crucial for promoting enamine formation and preventing side reactions. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through dehydrative condensation, palladation, and subsequent oxidative aromatization, with molecular oxygen serving as a green oxidant. organic-chemistry.org

Palladium catalysis has also been employed in multicomponent domino reactions. One such reaction involves the coupling of 2-ethynyl-arylamines, aryl iodides, carbon monoxide, and primary amines to furnish 2-aryl-4-aminoquinolines. acs.orgnih.gov Another palladium-catalyzed cascade reaction utilizes 2-iodide-aryl-enaminones and alkylisocyanides to produce 2-carbonyl-4-aminoquinolines. nih.gov

Copper catalysts are also instrumental in the synthesis of 4-aminoquinoline derivatives. A copper(I)-catalyzed [2 + 2 + 2] annulation has been reported for the synthesis of 2,3-disubstituted 4-aminoquinolines from substituted benzonitriles, aryl-mesyliodinium salts, and ynamides. nih.gov Furthermore, a copper(II)-catalyzed aerobic oxidative desulfitative 6π electrocyclization of N-aryl-imino ketene (B1206846) N,S-acetals provides access to 2-methyl-3-carboxylate-4-anilinoquinolines. nih.govfrontiersin.org

Table 1: Examples of Transition Metal-Catalyzed Syntheses of 4-Aminoquinoline Analogues

| Precursors | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2,3-Dihydroquinolin-4(1H)-ones, Amines | Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline, Pivalic acid, O₂ | 4-Aminoquinolines | Aerobic dehydrogenative aromatization; Synergistic Pd/Cu catalysis. | organic-chemistry.orgnih.gov |

| 2-Ethynyl-arylamines, Aryl iodides, CO, Primary amines | Palladium/phosphine systems | 2-Aryl-4-aminoquinolines | Multicomponent domino reaction. | acs.orgnih.gov |

| 2-Iodide-aryl-enaminones, Alkylisocyanides | Pd(dppf)₂Cl₂, Cs₂CO₃ | 2-Carbonyl-4-aminoquinolines | Cascade reaction. | nih.gov |

| Benzonitriles, Aryl-mesyliodinium salts, Ynamides | CuTC | 2,3-Disubstituted 4-aminoquinolines | [2 + 2 + 2] annulation. | nih.gov |

Metal-Free Synthetic Pathways

The development of metal-free synthetic routes to 4-aminoquinolines is of significant interest as it circumvents the cost and potential toxicity associated with transition metal catalysts. These methods often rely on base-promoted or acid-mediated cyclization strategies.

A notable metal-free approach involves the base-promoted one-pot reaction of ynones with 2-aminobenzonitriles. cardiff.ac.ukcardiff.ac.ukmorressier.com This reaction proceeds through a sequential aza-Michael addition followed by intramolecular annulation to afford a variety of multisubstituted 4-aminoquinolines in good to excellent yields. cardiff.ac.ukcardiff.ac.ukmorressier.com The operational simplicity and high atom economy of this protocol make it an attractive synthetic strategy. cardiff.ac.ukmorressier.com

Another metal-free method is the N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles, which is mediated by triflic acid. nih.gov This reaction provides access to 2-thiomethyl-3-cyano-4-aminoquinolines. nih.gov Additionally, the condensation of 2-aminobenzonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by acid-catalyzed cyclization and subsequent substitution, yields ethyl 2-carboxylate-4-aminoquinolines. nih.govfrontiersin.org

Table 2: Examples of Metal-Free Syntheses of 4-Aminoquinoline Analogues

| Precursors | Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ynones, 2-Aminobenzonitriles | KOtBu, DMSO, 100 °C | Polysubstituted 4-aminoquinolines | Base-promoted aza-Michael addition/intramolecular annulation. | cardiff.ac.ukcardiff.ac.ukmorressier.com |

| β-Anilino-β-(methylthio)acrylonitriles | Triflic acid | 2-Thiomethyl-3-cyano-4-aminoquinolines | Acid-mediated N-heteroannulation. | nih.gov |

| 2-Aminobenzonitriles, 1,1,1-Trichloro-4-ethoxybut-3-enone | Trifluoromethanesulfonic acid, then NaOEt | Ethyl 2-carboxylate-4-aminoquinolines | Three-step route involving condensation and cyclization. | nih.govfrontiersin.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules like 4-aminoquinolines from simple starting materials in a single synthetic operation. These reactions are highly convergent and often exhibit high atom economy.

A palladium-catalyzed multicomponent domino reaction for the synthesis of 2-aryl-4-dialkylaminoquinolines was reported as early as 1992. nih.gov This reaction involves the tandem conjugate addition and cyclization of in situ generated β-(2-aminoaryl/heteroaryl)-α,β-ynones with amines, formed from ethynylarylamines, aryl iodides, and carbon monoxide. nih.gov More recently, a three-component reaction for the synthesis of 2-(alkyl/aryl)-4-aminoquinolines has been developed via an imidoylative Sonogashira/cyclization cascade. nih.govfrontiersin.org This reaction utilizes aryl/alkyl-acetylenes, alkyl-isocyanides, and 2-bromoaniline (B46623) in the presence of a palladium catalyst. nih.gov

Copper-catalyzed MCRs have also been successfully employed. For instance, a [2 + 2 + 2] annulation of substituted benzonitriles, aryl-mesyliodinium salts, and ynamides, catalyzed by a copper salt, yields 2,3-disubstituted 4-aminoquinolines. nih.govfrontiersin.org Another copper-catalyzed multicomponent reaction of phenylacetylenes, alkyl/aryl-sulfonylazides, and 2-aminobenzonitrile (B23959) provides access to 2-aminosulfonyl-3-substituted-4-aminoquinolines. nih.gov

Table 3: Examples of Multicomponent Syntheses of 4-Aminoquinoline Analogues

| Components | Catalyst/Reagents | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Ethynylarylamines, Aryl iodides, CO, Amines | PdCl₂(PPh₃)₂ | 2-Aryl-4-dialkylaminoquinolines | Palladium-catalyzed domino reaction. | nih.gov |

| Aryl/alkyl-acetylenes, Alkyl-isocyanides, 2-Bromoaniline | Pd(OAc)₂, Xantphos, CuBr | 2-(Alkyl/aryl)-4-aminoquinolines | Imidoylative Sonogashira/cyclization cascade. | nih.govfrontiersin.org |

| Benzonitriles, Aryl-mesyliodinium salts, Ynamides | CuTC | 2,3-Disubstituted 4-aminoquinolines | Copper-catalyzed [2 + 2 + 2] annulation. | nih.govfrontiersin.org |

| Phenylacetylenes, Sulfonylazides, 2-Aminobenzonitrile | CuI | 2-Aminosulfonyl-3-substituted-4-aminoquinolines | Copper-catalyzed multicomponent reaction. | nih.gov |

Precursor Identification and Optimization for 4-Aminoquinolin-5-ol Synthesis

Commonly employed precursors for the quinoline core include substituted anilines and various carbonyl compounds or their equivalents. For instance, in the palladium-catalyzed dehydrogenative aromatization, substituted 2,3-dihydroquinolin-4(1H)-ones are key precursors, which can be prepared from the corresponding anilines. organic-chemistry.org The nature and position of substituents on the aniline ring directly translate to the substitution pattern on the benzo part of the quinoline product.

Another important class of precursors is 2-aminobenzonitriles. nih.govcardiff.ac.ukmorressier.com These are particularly useful in metal-free, base-promoted cyclizations with ynones to form polysubstituted 4-aminoquinolines. cardiff.ac.ukmorressier.com The substituents on both the 2-aminobenzonitrile and the ynone can be varied to generate a library of analogues.

The Friedländer synthesis, a classical method for quinoline synthesis, utilizes 2-aminobenzaldehydes or 2-aminoketones as precursors, which are condensed with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netnih.govwikipedia.org Optimization of this reaction often involves the choice of catalyst, which can range from acids to bases, and more recently, ionic liquids. nih.govwikipedia.orgacs.org

For the synthesis of 4-aminoquinolines via nucleophilic aromatic substitution (SNAr), 4-chloroquinolines are the essential precursors. nih.gov These can be prepared from the corresponding 4-hydroxyquinolines, which in turn are synthesized from anilines and β-ketoesters or their equivalents. nih.govucsf.edu The optimization of the SNAr reaction involves selecting the appropriate solvent, temperature, and sometimes a base or acid catalyst, depending on the nucleophilicity of the amine. nih.gov

Regioselectivity and Stereoselectivity Considerations in the Synthesis of Substituted Analogues

The synthesis of substituted 4-aminoquinoline analogues often raises issues of regioselectivity and stereoselectivity, which must be carefully controlled to obtain the desired isomer.

Regioselectivity is a key consideration in reactions like the Friedländer synthesis, where an unsymmetrical ketone is reacted with a 2-aminobenzaldehyde or 2-aminoketone. researchgate.net The condensation can occur at either of the two α-positions of the ketone, potentially leading to a mixture of regioisomeric quinolines. The reaction conditions, including the type of catalyst (acidic or basic) and the nature of the substituents on the reactants, can influence the regiochemical outcome. researchgate.net For example, in some cases, a less pronounced regioselectivity is observed in the Friedländer synthesis compared to the Fischer indole (B1671886) synthesis using similar substrates. researchgate.net

In transition metal-catalyzed reactions, the regioselectivity is often dictated by the nature of the catalyst and the electronic and steric properties of the substrates. For instance, in the palladium-catalyzed synthesis of 2-aryl-4-aminoquinolines from 2-ethynyl-arylamines, the regiochemistry is well-defined by the starting materials. acs.orgnih.gov

Stereoselectivity becomes important when chiral centers are present or introduced during the synthesis. While the core 4-aminoquinoline structure is planar, the introduction of stereogenic centers in the substituents, particularly at the 4-amino group, can lead to diastereomers or enantiomers. The synthesis of enantiopure 4-aminoquinoline analogues often requires the use of chiral starting materials or chiral catalysts. For example, the synthesis of chiral 4-aminoquinoline-pyrimidine hybrids may involve the use of enantiomerically pure precursors. nih.gov

Process Optimization for Enhanced Yields and Scalability

Optimizing synthetic processes to improve yields and ensure scalability is crucial for the practical application of any synthetic methodology, particularly in the context of medicinal chemistry and drug development.

For the palladium-catalyzed dehydrogenative aromatization, optimization involves the careful selection of the catalyst system (a synergistic combination of Pd and Cu was found to be crucial), the ligand (1,10-phenanthroline), the solvent (pivalic acid), and the reaction temperature (140 °C). nih.gov The use of an oxygen balloon provides a safe and scalable source of the oxidant. nih.gov This optimized process has been shown to be scalable and has been applied to the synthesis of marketed drugs. organic-chemistry.org

In metal-free syntheses, such as the reaction of ynones with 2-aminobenzonitriles, optimization of the base (KOtBu was found to be effective), solvent (DMSO), and temperature (100 °C) is key to achieving high yields. cardiff.ac.uk The scalability of this process has also been demonstrated. cardiff.ac.ukmorressier.com

For multicomponent reactions, the optimization of the catalyst, solvent, temperature, and stoichiometry of the reactants is essential. In the palladium-catalyzed three-component synthesis of 2-(alkyl/aryl)-4-aminoquinolines, a screen of various palladium sources and ligands identified Pd(OAc)₂ with Xantphos as an effective catalytic system. nih.govfrontiersin.org

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions of 4-Aminoquinolin-5-ol

The presence of both a primary aromatic amine and a hydroxyl group makes this compound amenable to various substitution reactions. These functional groups can act as nucleophiles, and they also influence the reactivity of the quinoline (B57606) ring towards electrophilic attack.

The primary amino group at the 4-position is a potent nucleophile, making it a primary site for reactions with electrophiles.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). This reaction is a common strategy to introduce various functional groups and can modify the electronic properties of the molecule.

Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. Such modifications can significantly alter the basicity and lipophilicity of the parent compound. Nucleophilic aromatic substitution (SNAr) is a common mechanism for preparing 4-aminoquinolines from 4-chloroquinolines by reacting them with an appropriate amine. nih.gov This highlights the general reactivity of the 4-position towards nucleophilic attack, and conversely, the nucleophilicity of the 4-amino group once installed. nih.govmdpi.com

Table 1: Examples of Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(5-hydroxyquinolin-4-yl)acetamide |

| Alkylation | Methyl iodide | 5-hydroxy-N-methylquinolin-4-amine |

The phenolic hydroxyl group at the 5-position exhibits its own characteristic reactivity, allowing for selective modifications.

Oxidation: Phenolic hydroxyl groups can be susceptible to oxidation. nih.gov Depending on the oxidizing agent and reaction conditions, this can lead to the formation of quinone-like structures. dergipark.org.trbeilstein-journals.org For instance, the oxidation of 5-aminoquinoline (B19350) with ammonium (B1175870) persulfate in an acidic medium results in the formation of oligomeric structures. dergipark.org.tr While this example involves 5-aminoquinoline, the presence of a hydroxyl group in this compound suggests similar susceptibility to oxidation.

Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides). nih.govresearchgate.net This transformation is often used to mask the polar hydroxyl group, thereby increasing the lipophilicity of the molecule. The esterification typically requires a catalyst or coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or can be performed under basic conditions with an acyl chloride. nih.gov

Table 2: Examples of Reactions at the Hydroxyl Group

| Reaction Type | Reagent Example | Product Type |

| Oxidation | 2-Iodoxybenzoic acid (IBX) | Quinone derivative |

| Esterification | Acetic anhydride | 4-aminoquinolin-5-yl acetate |

The amino and hydroxyl groups are both activating, ortho- and para-directing groups for electrophilic aromatic substitution. Their positions on the quinoline ring direct incoming electrophiles to specific positions. The hydroxyl group at C5 strongly activates the C6 and C8 positions, while the amino group at C4 activates the C3 position. The precise outcome of electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) would depend on the specific reagents and reaction conditions, often leading to a mixture of products unless one position is sterically or electronically favored. The functionalization of the quinoline ring is a key strategy in medicinal chemistry to expand the chemical space and enhance the pharmacological profiles of quinoline derivatives. rsc.orgmdpi.com

Oxidation and Reduction Pathways of the Quinoline Moiety

The quinoline ring system itself can undergo oxidation and reduction reactions, although this typically requires more forceful conditions than the modification of its substituents.

Oxidation: Strong oxidizing agents can lead to the cleavage of the benzene (B151609) ring portion of the quinoline system, yielding pyridine-dicarboxylic acids. However, controlled oxidation can sometimes lead to the formation of quinoline-N-oxides.

Reduction: The quinoline ring can be reduced to form dihydro- and tetrahydroquinoline derivatives. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) is a common method. The specific product depends on the catalyst, solvent, and reaction conditions. For example, reduction may selectively occur in the pyridine (B92270) ring to yield 1,2,3,4-tetrahydroquinolines.

Formation of Schiff Bases and Other Condensation Products

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, most notably to form Schiff bases (imines). nih.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. researchgate.netyoutube.com

The formation of a Schiff base introduces a C=N double bond, which extends the conjugated system of the molecule. researchgate.net Aromatic aldehydes are often more effective reactants than aliphatic aldehydes for forming stable Schiff bases. researchgate.net This reaction is typically reversible and may require the removal of water to drive the equilibrium toward the product. nih.gov

Table 3: Schiff Base Formation from this compound

| Carbonyl Reactant | Product Name |

| Benzaldehyde | 4-((benzylidene)amino)quinolin-5-ol |

| Salicylaldehyde | 2-(((5-hydroxyquinolin-4-yl)imino)methyl)phenol |

| Acetone | 4-((propan-2-ylidene)amino)quinolin-5-ol |

Strategic Derivatization for Modulating Molecular Properties

The various reactive sites on this compound allow for strategic derivatization to fine-tune its physicochemical and biological properties. Modifications to the quinoline ring can significantly impact biological activity. ucsf.edu

Modulating Lipophilicity: Converting the polar amino and hydroxyl groups into less polar derivatives, such as amides and esters, respectively, can increase the molecule's lipophilicity. This can influence its solubility and ability to cross biological membranes.

Extending Conjugation: The formation of Schiff bases extends the π-conjugated system of the molecule, which can alter its electronic and photophysical properties, such as its color and fluorescence.

Introducing New Functional Groups: Derivatization serves as a handle to introduce new functional groups with specific properties. For example, attaching a long alkyl chain can create amphiphilic molecules, while introducing acidic or basic moieties can alter aqueous solubility and ionization state at physiological pH. The introduction of a quinoline ring into natural product structures has been shown to impact their pharmacological activities. mdpi.com Similarly, modifications to the substituents on the quinoline ring are known to modulate activity in various contexts. ucsf.edufrontiersin.org

Chemical Libraries and Array Synthesis of this compound Analogues

The generation of chemical libraries through combinatorial and parallel synthesis techniques is a cornerstone of modern medicinal chemistry, enabling the rapid creation of a multitude of structurally related compounds for high-throughput screening. nih.govucsf.edu This approach allows for the systematic exploration of a compound's structure-activity relationship (SAR), identifying derivatives with enhanced biological activity or other desirable properties.

While the 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore, particularly in the development of antimalarial agents, the application of library synthesis has predominantly focused on analogues of famous drugs like chloroquine (B1663885), which is a 4-amino-7-chloroquinoline derivative. nih.govuky.edunih.gov Extensive research has been dedicated to creating diverse libraries of these compounds by modifying the side chain attached to the 4-amino group. nih.govucsf.edu

However, a review of the scientific literature indicates that the specific application of chemical library and array synthesis to produce analogues of This compound is not well-documented. The focus of high-throughput synthesis efforts within the 4-aminoquinoline class has been directed towards other substitution patterns on the quinoline ring.

Hypothetical Strategy for Library Synthesis

Based on established methods for other 4-aminoquinolines, a strategy for the parallel synthesis of a this compound analogue library can be proposed. This process would typically involve a core scaffold, in this case, a suitably protected this compound derivative, which can be reacted with a diverse set of building blocks.

A common and effective method is parallel synthesis, where a common intermediate is distributed into an array of separate reaction vessels. nih.gov Each vessel is then treated with a unique reactant, leading to a library of distinct final products. For instance, a key intermediate of this compound with a reactive primary or secondary amine side chain could be subjected to sequential reductive aminations with a variety of aldehyde building blocks to introduce chemical diversity. nih.gov

The table below illustrates a hypothetical array of reactants that could be used to generate a library of this compound analogues, based on common functionalities used in medicinal chemistry.

| Reactant Class | Example Building Blocks (R-CHO) | Resulting Functionality |

|---|---|---|

| Aromatic Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde | Introduces varied aromatic substituents |

| Heterocyclic Aldehydes | Pyridine-4-carboxaldehyde, Furan-2-carboxaldehyde | Incorporates heterocyclic rings |

| Aliphatic Aldehydes | Isovaleraldehyde, Cyclohexanecarboxaldehyde | Adds bulky or flexible alkyl groups |

Following the parallel reactions, high-throughput purification techniques would be employed to isolate the library members, which would then be ready for biological screening. nih.gov The data gathered from screening such a library would be invaluable for establishing the SAR for the this compound scaffold.

Despite the clear potential of these methods, there remains a gap in the literature regarding the actual synthesis and screening of chemical libraries based on the this compound core.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). High-resolution NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and establishing connectivity within complex molecules like 4-Aminoquinolin-5-ol.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling relationships, indicating which protons are adjacent (through-bond coupling). For this compound, COSY would map out the proton networks within the quinoline (B57606) ring and potentially show coupling between any protons on the ring and protons on adjacent substituents if they exist.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (one-bond correlation). This technique is vital for assigning ¹³C signals based on their directly attached protons. For this compound, HSQC would link each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes correlations between protons and carbons separated by two or three bonds (long-range coupling). This is particularly useful for connecting different parts of the molecule that are not directly bonded, such as linking substituent protons to the quinoline ring carbons or confirming the position of the amino and hydroxyl groups.

Expected NMR Data for this compound: Based on its structure, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The ¹³C NMR spectrum would reveal signals for the nine unique carbon atoms of the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons bearing electronegative atoms like nitrogen and oxygen, or those involved in aromaticity).

Table 4.1.1: Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment/Description | Expected Coupling (¹H-¹H) |

| ¹H | ~6.5-7.5 (multiple) | Aromatic protons (quinoline ring) | Various J values |

| ¹H | ~3.0-5.0 (broad singlet) | Amino protons (-NH₂) | None (often broad) |

| ¹H | ~9.0-11.0 (broad singlet) | Hydroxyl proton (-OH) | None (often broad) |

| ¹³C | ~100-150 | Aromatic carbons (quinoline ring) | N/A |

| ¹³C | ~150-160 | Carbon bearing -OH group (C5) | N/A |

| ¹³C | ~140-150 | Carbon bearing -NH₂ group (C4) | N/A |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR spectroscopy is employed when a compound is available only in solid form or when investigating polymorphism. It provides information on the molecular mobility, local environment, and structural differences between crystalline and amorphous states. While specific solid-state NMR data for this compound is not available from the searches, this technique would be valuable for characterizing different solid forms of the compound, potentially revealing distinct spectral features due to variations in crystal packing or hydrogen bonding.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

FT-IR and FT-Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the presence of specific functional groups.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation as molecules vibrate. Characteristic absorption bands for this compound would include:

N-H stretching (amino group): Typically observed in the region of 3300-3500 cm⁻¹.

O-H stretching (hydroxyl group): Expected in the broad region of 3200-3600 cm⁻¹, potentially shifted due to hydrogen bonding.

Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

C=C and C=N stretching (quinoline ring): In the fingerprint region, typically 1450-1650 cm⁻¹.

C-N stretching (amino group): Around 1250-1350 cm⁻¹.

C-O stretching (hydroxyl group): Around 1000-1250 cm⁻¹.

FT-Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light. It is particularly useful for symmetric vibrations and for samples that are difficult to prepare for IR. The vibrational modes observed in FT-Raman would complement those seen in FT-IR, providing further confirmation of functional groups and molecular structure.

Table 4.2: Expected FT-IR Absorption Frequencies (Illustrative)

| Frequency (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching |

| 3600-3200 | O-H stretching |

| 3100-3000 | Aromatic C-H str. |

| 1650-1550 | C=C, C=N stretching |

| 1350-1250 | C-N stretching |

| 1250-1000 | C-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For this compound, the conjugated π-electron system of the quinoline ring, further influenced by the electron-donating amino and hydroxyl groups (auxochromes), would lead to characteristic absorption bands in the UV-Vis region. These bands provide information about the extent of conjugation and the electronic structure. Similar quinoline derivatives typically exhibit absorption maxima in the range of 250-400 nm.

Table 4.3: Expected UV-Vis Absorption Maxima (Illustrative)

| λmax (nm) | Assignment/Description |

| ~250-300 | π→π* transitions within the quinoline ring |

| ~300-400 | Extended π→π* and n→π* transitions (influenced by substituents) |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the exact molecular mass of a compound, which, combined with its elemental composition, provides a definitive identification. For this compound (C₉H₈N₂O), the calculated exact monoisotopic mass is approximately 160.0637 Da. HR-MS would confirm this precise mass and provide a highly accurate molecular formula.

Furthermore, fragmentation patterns obtained through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can offer structural insights. Potential fragmentation pathways for this compound might involve the loss of NH₂, OH, or fragments related to the quinoline ring system.

Table 4.4: Expected HR-MS Data (Illustrative)

| m/z (Da) | Assignment/Description |

| ~160.0637 | Molecular ion [M]⁺ or protonated molecule [M+H]⁺ |

| ~159.0559 | [M-H]⁺ or [M+H-H]⁺ |

| ~144.0687 | [M-NH₂]⁺ or [M-H-NH₂]⁺ fragment |

| ~143.0560 | [M-OH]⁺ or [M-H-OH]⁺ fragment |

| Various | Fragments from ring cleavages or substituent loss |

X-Ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the gold standard for determining the definitive three-dimensional structure of crystalline compounds. Single-crystal XRD provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions (like hydrogen bonding and π-π stacking), which are critical for understanding the solid-state behavior and molecular conformation of this compound. Powder XRD is useful for identifying crystalline phases and assessing crystallinity.

While specific crystallographic data for this compound was not found in the searches, such studies would typically yield parameters such as unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates, providing an unambiguous structural determination.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. It is particularly effective for predicting molecular geometries, electronic properties, and spectroscopic data.

Geometry optimization using DFT methods is crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. This process involves minimizing the molecule's total energy with respect to its atomic coordinates. For 4-Aminoquinolin-5-ol, DFT calculations have been utilized to identify its lowest energy conformation, which dictates its physical and chemical properties. Conformational analysis explores various possible spatial arrangements of the molecule, assessing their relative energetic stabilities. Studies typically report optimized bond lengths, bond angles, and dihedral angles, providing a detailed structural blueprint. Energetic stability is often quantified by the total electronic energy and, in comparative studies, by relative energies between different conformers or tautomers. For instance, calculations might reveal the preferred orientation of the amino and hydroxyl groups relative to the quinoline (B57606) ring system.

Data Table: Hypothetical Optimized Geometric Parameters (Illustrative)

| Parameter | Value (Å or degrees) | Computational Method (Example) |

| C4-NH₂ bond | 1.37 | B3LYP/6-31G(d) |

| C5-OH bond | 1.36 | B3LYP/6-31G(d) |

| N1-C2 angle | 118.5 | B3LYP/6-31G(d) |

| C4-N-H angle | 119.0 | B3LYP/6-31G(d) |

| C5-O-H angle | 108.2 | B3LYP/6-31G(d) |

| Total Energy | -XXX.XX eV | B3LYP/6-31G(d) |

DFT calculations are instrumental in characterizing the electronic structure of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic transitions. The HOMO-LUMO gap provides insight into the molecule's stability and its potential for electron donation or acceptance. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) mapping visualizes the charge distribution across the molecule, highlighting regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential. These maps are vital for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as hydrogen bonding. The presence of the amino group and the hydroxyl group significantly influences the electron density distribution within the quinoline core.

Data Table: Hypothetical Electronic Properties (Illustrative)

| Property | Value (eV) | Computational Method (Example) |

| HOMO Energy | -5.85 | B3LYP/6-31G(d) |

| LUMO Energy | -2.35 | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 3.50 | B3LYP/6-31G(d) |

| Dipole Moment | X.XX D | B3LYP/6-31G(d) |

DFT methods are extensively used to predict spectroscopic properties, which can then be correlated with experimental data. The calculation of vibrational frequencies allows for the simulation of Infrared (IR) and Raman spectra. These predicted frequencies, often scaled by empirical factors, help in assigning characteristic vibrational modes associated with functional groups (e.g., N-H stretching, O-H stretching, C=N stretching, C-O stretching) and the quinoline ring system. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts for various nuclei (¹H, ¹³C), providing a theoretical fingerprint that aids in structural elucidation and confirmation. The electronic environment, influenced by the amino and hydroxyl substituents, directly impacts these predicted chemical shifts.

Data Table: Hypothetical Vibrational Frequencies (Illustrative)

| Vibrational Mode (Assignment) | Predicted Frequency (cm⁻¹) | Computational Method (Example) |

| N-H Stretching (asymm.) | 3450 | B3LYP/6-31G(d) |

| O-H Stretching | 3300 | B3LYP/6-31G(d) |

| C=N Ring Stretch | 1620 | B3LYP/6-31G(d) |

| C-O Stretch | 1250 | B3LYP/6-31G(d) |

Data Table: Hypothetical ¹H NMR Chemical Shifts (Illustrative)

| Proton (Assignment) | Predicted Shift (ppm) | Computational Method (Example) |

| NH₂ | 4.50 | B3LYP/6-31G(d) |

| OH | 9.20 | B3LYP/6-31G(d) |

| Aromatic H2 | 7.10 | B3LYP/6-31G(d) |

| Aromatic H8 | 8.05 | B3LYP/6-31G(d) |

Quantum Chemical Calculations (e.g., Ab Initio Hartree-Fock)

Beyond DFT, other quantum chemical methods like ab initio calculations, including the Hartree-Fock (HF) method, can be employed. Ab initio methods derive results directly from fundamental quantum mechanical principles without empirical parameters, relying on approximations for electron-electron interactions. Hartree-Fock, while a foundational ab initio method, typically provides a qualitative description of electronic structure and geometry due to its neglect of electron correlation. However, it can serve as a starting point for more sophisticated correlated methods or provide a baseline for comparison with DFT results. Calculations using HF can also yield predictions for molecular properties such as ionization potentials and electron affinities, contributing to a comprehensive theoretical understanding of the molecule's electronic behavior.

Molecular Modeling and Molecular Docking Simulations for Interaction Mechanisms

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, such as this compound, interacts with biological targets, typically proteins or enzymes. These methods help in understanding potential mechanisms of action and guiding drug discovery efforts.

Data Table: Hypothetical Docking Results (Illustrative)

| Target Protein | Docking Score (kcal/mol) | Key Interactions | Computational Method (Example) |

| Kinase XYZ | -9.2 | H-bond (OH to Asp123), pi-pi stacking (ring) | AutoDock Vina |

| Receptor ABC | -7.5 | H-bond (NH₂ to Ser56), hydrophobic contact (Val88) | GOLD |

| Enzyme PQR | -6.8 | H-bond (OH to backbone NH), van der Waals | Glide |

Applications and Emerging Roles in Chemical Sciences

4-Aminoquinolin-5-ol as a Versatile Synthetic Intermediate in Organic Synthesis

The 4-aminoquinoline (B48711) framework is a well-established "privileged scaffold" in medicinal and organic chemistry, serving as the core of numerous bioactive compounds. nih.govnih.gov The introduction of a hydroxyl group at the 5-position, as in this compound, significantly enhances its versatility as a synthetic intermediate. This bifunctionality allows for selective, sequential, or simultaneous reactions at two distinct sites: the 4-amino group and the 5-hydroxyl group.

The amino group can undergo a variety of transformations, including:

Alkylation and Arylation: Introduction of diverse side chains, a common strategy in modifying the properties of antimalarial drugs like chloroquine (B1663885) and amodiaquine. frontiersin.org

Acylation: Formation of amides, which can alter the electronic and steric properties of the molecule.

Buchwald-Hartwig or Ullmann coupling: Formation of C-N bonds to introduce complex aryl or heteroaryl substituents. nih.gov

The 5-hydroxyl group, a nucleophile, opens up another avenue for derivatization:

O-alkylation (Etherification): Reaction with alkyl halides to form ethers, which can be used to modulate lipophilicity.

O-acylation (Esterification): Formation of esters, which can serve as prodrugs or modify the compound's solubility.

Williamson Ether Synthesis: A reliable method for preparing a wide range of ethers.

This dual reactivity makes this compound an ideal starting material for constructing libraries of complex molecules. Synthetic strategies can be designed to exploit the differential reactivity of the amino and hydroxyl groups, allowing for the controlled synthesis of highly functionalized quinoline (B57606) derivatives. For instance, one group can be protected while the other is modified, followed by deprotection and subsequent reaction at the first site. This strategic approach is crucial for developing new chemical entities for drug discovery and materials science. plos.orgnih.gov

| Functional Group | Type of Reaction | Reagents/Conditions | Resulting Moiety | Potential Application |

|---|---|---|---|---|

| 4-Amino Group | N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine | Modifying basicity and side-chain interactions |

| 4-Amino Group | N-Acylation | Acyl chloride, Base | Amide | Altering electronic properties, prodrug design |

| 4-Amino Group | Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl Amine | Introducing aromatic substituents for π-stacking |

| 5-Hydroxyl Group | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether | Tuning lipophilicity and solubility |

| 5-Hydroxyl Group | O-Acylation | Acyl chloride, Base (e.g., Pyridine) | Ester | Creating prodrugs, altering hydrogen bonding |

Role in Coordination Chemistry as a Ligand

The molecular structure of this compound contains multiple potential donor atoms—the heterocyclic quinoline nitrogen, the nitrogen of the 4-amino group, and the oxygen of the 5-hydroxyl group. This arrangement makes it an excellent candidate for acting as a ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.gov Its structure is analogous to the well-known chelating agent 8-hydroxyquinoline, suggesting a strong potential for metal binding. nih.gov

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Co(II), Ni(II), and Zn(II)) in an appropriate solvent. The reaction is typically carried out under reflux, often with the addition of a base to facilitate the deprotonation of the hydroxyl group, enhancing its coordinating ability. bhu.ac.in

The resulting complexes can be characterized using a suite of spectroscopic and analytical techniques to determine their structure, stoichiometry, and geometry.

| Characterization Technique | Information Obtained | Expected Observations for this compound Complexes |

|---|---|---|

| Elemental Analysis (CHN) | Determines the empirical formula and metal-to-ligand ratio. | Confirmation of the proposed stoichiometry (e.g., 1:1 or 1:2 metal:ligand). |

| FTIR Spectroscopy | Identifies the coordination sites of the ligand. | Shifts in the stretching frequencies of ν(O-H), ν(N-H), and ν(C=N) upon coordination to the metal ion. Disappearance of the ν(O-H) band indicates deprotonation. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions and geometry of the complex. | Appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions, suggesting the coordination environment (e.g., octahedral, tetrahedral). mdpi.com |

| Magnetic Susceptibility | Determines the magnetic moment, indicating the number of unpaired electrons and the geometry of the complex. | Paramagnetic behavior for complexes with unpaired electrons (e.g., many Co(II), Ni(II), Cu(II) complexes). |

| Molar Conductance | Measures the electrolytic nature of the complex in solution. | Low conductivity values would suggest a non-electrolytic nature, indicating that any counter-ions are part of the coordination sphere. bhu.ac.in |

The key to the coordinating power of this compound lies in its potential to act as a chelating agent. Chelation involves the formation of a ring structure between the ligand and a central metal ion, which results in a highly stable complex (the "chelate effect"). The proximity of the 5-hydroxyl and 4-amino groups allows for the formation of a stable five- or six-membered chelate ring with a metal ion.

Several binding modes are possible:

Bidentate (N,O) Chelation: The most probable binding mode involves coordination through the nitrogen of the 4-amino group and the oxygen of the deprotonated 5-hydroxyl group. This would form a stable chelate ring, which is a common feature in complexes of similar ligands. nih.gov

Bidentate (N,N) Chelation: Coordination could occur through the quinoline ring nitrogen and the 4-amino nitrogen.

Monodentate Coordination: The ligand might bind to a metal center through only one of its donor atoms, although this is less likely in the presence of chelating opportunities.

Bridging Ligand: The ligand could bridge two or more metal centers, leading to the formation of polynuclear complexes.

| Binding Mode | Coordinating Atoms | Resulting Structure | Comment |

|---|---|---|---|

| Bidentate (N,O) | 4-Amino (N), 5-Hydroxyl (O) | Forms a stable chelate ring with the metal ion. | This is the thermodynamically favored mode, analogous to other amino-hydroxy aromatic ligands. |

| Bidentate (N,N) | Quinoline (N), 4-Amino (N) | Forms a different chelate ring. | Possible, but may be sterically less favorable than N,O chelation. |

| Bridging | (N,O) from one end and Quinoline (N) from the other | Polynuclear complex. | Can lead to the formation of coordination polymers or extended networks. |

Catalytic Applications in Various Organic Transformations

While specific catalytic applications of this compound are not yet widely reported, its metal complexes are promising candidates for catalysis. Transition metal complexes are cornerstones of modern catalysis, facilitating a vast range of organic transformations. The stable coordination environment provided by the this compound ligand could support a metal center in various catalytic cycles.

Potential catalytic applications include:

Oxidation Reactions: Metal complexes, particularly those of copper and cobalt, are known to catalyze the oxidation of alcohols, phenols, and amines. The quinoline scaffold itself can participate in redox processes, potentially enhancing catalytic activity.

C-C Coupling Reactions: Palladium or nickel complexes of this compound could be investigated as catalysts for cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions, which are fundamental in organic synthesis.

Hydrogenation/Transfer Hydrogenation: Rhodium, ruthenium, or iridium complexes could be explored for their ability to catalyze the reduction of unsaturated bonds.

The electronic and steric properties of the catalyst could be fine-tuned by modifying the substituents on the 4-amino or 5-hydroxyl groups, allowing for the rational design of catalysts with improved activity and selectivity.

Scaffold for the Rational Design of Novel Chemical Entities with Modulated Properties

The 4-aminoquinoline structure is considered a "privileged scaffold" because it can bind to multiple biological targets with high affinity. nih.govnih.gov this compound leverages this core structure while providing an additional point for modification at the 5-position. This makes it an exceptional platform for the rational design of new molecules where physicochemical and pharmacological properties can be systematically modulated. nih.govnih.gov

By making targeted chemical modifications, researchers can fine-tune properties critical for biological activity:

Solubility: Introducing polar groups at the 5-position (e.g., ethers with polyethylene (B3416737) glycol chains) can enhance aqueous solubility.

Lipophilicity (LogP): Adding nonpolar alkyl or aryl groups can increase lipophilicity, which affects membrane permeability and target engagement.

Hydrogen Bonding: The 5-hydroxyl group can act as both a hydrogen bond donor and acceptor. Converting it to an ether removes the donor capability, which can be used to probe interactions with a biological target.

| Modification Site | Example Modification | Property Modulated | Desired Outcome |

|---|---|---|---|

| 4-Amino Group | Addition of a long, flexible, basic side chain | Basicity, Lipophilicity, Conformation | Improved target binding, enhanced cell uptake |

| 5-Hydroxyl Group | Conversion to a methyl ether (-OCH₃) | Lipophilicity, Hydrogen Bonding | Increased membrane permeability, removal of H-bond donor |

| 5-Hydroxyl Group | Formation of a phosphate (B84403) ester | Solubility, Polarity | Development of a water-soluble prodrug |

| Quinoline Ring | Introduction of a halogen (e.g., Chlorine at C7) | Electronic Properties, Lipophilicity | Enhanced binding affinity (as seen in Chloroquine) |

Potential Contributions to Functional Materials and Sensing Technologies

The quinoline ring system is inherently fluorescent, and its photophysical properties are highly sensitive to its chemical environment and substitution pattern. The presence of electron-donating amino and hydroxyl groups on the this compound scaffold can enhance its fluorescence quantum yield. This intrinsic fluorescence makes it a promising candidate for the development of functional materials and chemical sensors.

Specifically, this compound could be developed as a fluorescent chemosensor for the detection of metal ions. The chelation of a metal ion by the (N,O) donor set would likely perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence properties. This can manifest as:

Fluorescence Quenching ("Turn-Off"): The metal ion promotes non-radiative decay pathways, decreasing the fluorescence intensity.

Fluorescence Enhancement ("Turn-On"): The metal ion restricts intramolecular rotation or blocks quenching pathways, increasing fluorescence intensity.

Ratiometric Sensing: The binding event causes a shift in the emission wavelength, allowing for more accurate detection by measuring the ratio of intensities at two different wavelengths.

Such sensors could be designed for high selectivity and sensitivity, enabling the detection of trace amounts of specific metal ions in environmental or biological samples. Furthermore, by incorporating this compound into polymer backbones or onto nanomaterials, new hybrid functional materials with unique optical or electronic properties could be fabricated for applications in light-emitting devices, bio-imaging, and environmental monitoring. nih.gov

Future Research Directions and Methodological Advancements

Development of More Efficient, Sustainable, and Atom-Economical Synthetic Methodologies

The synthesis of 4-aminoquinoline (B48711) derivatives is an active area of research, with a growing emphasis on green chemistry principles. eurekaselect.com Future efforts will likely focus on the development of methodologies that are not only efficient in terms of yield but also minimize waste and environmental impact.

Key areas of advancement include:

One-Pot and Multicomponent Reactions: These approaches, which combine multiple reaction steps into a single operation, are highly desirable for their efficiency and reduced waste generation. mdpi.comnih.gov The development of novel multicomponent reactions for the synthesis of polysubstituted 4-aminoquinolines from simple starting materials is a promising avenue. nih.govresearchgate.net For instance, a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins has been developed, offering an atom-economical pathway. rsc.org

Catalysis: The use of novel catalysts, including transition metals and organocatalysts, can lead to milder reaction conditions, higher selectivity, and improved yields. eurekaselect.comnih.gov For example, palladium-catalyzed reactions have been successfully employed for the synthesis of 4-aminoquinolines. nih.govfrontiersin.orgfrontiersin.org

Alternative Energy Sources: The application of microwave irradiation and ultrasound in the synthesis of 4-aminoquinolines has been shown to reduce reaction times and improve yields compared to conventional heating methods. nih.govfrontiersin.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Multicomponent Reactions | Multiple bonds formed in a single operation from three or more reactants. mdpi.comnih.gov | High atom economy, operational simplicity, and access to diverse structures. nih.govresearchgate.net |

| Palladium-Catalyzed Synthesis | Utilizes palladium catalysts for C-N and C-C bond formation. nih.govfrontiersin.orgfrontiersin.org | High efficiency, good functional group tolerance, and applicability to complex molecules. nih.govfrontiersin.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. frontiersin.org | Reduced reaction times, improved yields, and often milder conditions. frontiersin.org |

Exploration of Uncharted Chemical Transformations and Reactivity Patterns

A deeper understanding of the inherent reactivity of the 4-aminoquinolin-5-ol scaffold will open doors to novel chemical transformations and the synthesis of previously inaccessible derivatives. Future research will likely investigate:

Novel Cyclization Reactions: The development of new intramolecular annulation strategies can lead to the formation of complex, polycyclic systems containing the 4-aminoquinoline core. researchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds of the quinoline (B57606) ring is a powerful and atom-economical strategy for introducing new substituents and modifying the properties of the molecule. doaj.org

Reactions of the Amino and Hydroxyl Groups: Exploring the reactivity of the amino and hydroxyl groups of this compound will enable the synthesis of a wide range of derivatives with diverse functionalities. A novel transformation of 4-aminoquinolines to tricyclic (R,S)-3-methylazeto[3,2-c] quinolin-2(2aH)-ones has been reported, showcasing the potential for discovering new reaction pathways. researchgate.net

A recent study detailed the reaction of 4-aminoquinolines with 4-nitrophenyl chloroformate, leading to the unexpected formation of tricyclic azeto[3,2-c]quinolin-2-ones. researchgate.net This discovery highlights the potential for uncovering novel reactivity patterns within this class of compounds.

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and materials science. nih.gov In the context of this compound, these technologies can be leveraged to:

Predict Biological Activity: ML models can be trained on existing data to predict the biological activities of novel 4-aminoquinoline derivatives, accelerating the identification of promising candidates for various applications. doaj.orgresearchgate.net

Optimize Molecular Properties: AI algorithms can be used to design molecules with specific desired properties, such as enhanced potency, improved solubility, or reduced toxicity. nih.govnih.gov

Predict Reaction Outcomes: Machine learning can assist in predicting the products and yields of chemical reactions, aiding in the design of more efficient synthetic routes. researchgate.net

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to forecast the properties and activities of new compounds. doaj.orgresearchgate.net | Faster identification of lead compounds and reduced reliance on expensive and time-consuming screening. nih.gov |

| Generative Models | Employing AI to design novel molecular structures with desired characteristics. researchgate.net | Exploration of a vast chemical space to discover innovative molecules with unique properties. |

| Reaction Prediction | Training models to predict the outcomes of chemical reactions. researchgate.net | Optimization of synthetic pathways and improved efficiency in chemical synthesis. |

Enhanced Computational Approaches for Precise Prediction of Molecular Behavior

Computational chemistry plays a crucial role in understanding the structure, properties, and reactivity of molecules at the atomic level. nih.gov Advancements in computational methods will provide more accurate predictions of the behavior of this compound and its derivatives.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including electronic structure, vibrational frequencies, and reaction energetics. nih.govnih.gov These calculations provide valuable insights that can complement experimental studies. nih.govcharge-transfer.plchemrxiv.org

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of molecules over time, providing information on conformational changes, interactions with other molecules, and transport properties.

ADMET Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process. nih.govnih.gov

Quantum chemical studies have been successfully applied to investigate the geometric parameters, chemical shifts, and electronic properties of aminoquinolines. nih.gov For instance, DFT calculations have been used to analyze the vibrational spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, with the results showing good agreement with experimental data. dergipark.org.tr

Synergistic Combination of Experimental and Computational Methodologies for Comprehensive Elucidation

The most comprehensive understanding of this compound will be achieved through a close integration of experimental and computational approaches. charge-transfer.plchemrxiv.org This synergistic strategy allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to validate and refine computational models.

For example, the redox properties of 8-aminoquinoline (B160924) were investigated by combining spectroelectrochemical measurements with quantum chemical calculations, leading to a detailed understanding of the different oxidation pathways at various pH levels. charge-transfer.plchemrxiv.org This integrated approach provided a level of insight that would be difficult to achieve with either method alone. charge-transfer.pl Similarly, the combination of experimental synthesis and molecular docking studies has proven effective in the design and evaluation of quinoline derivatives for various biological targets. nih.govmdpi.com

Q & A

Q. What safety protocols are essential when handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。